Nevirapine Dimer

Description

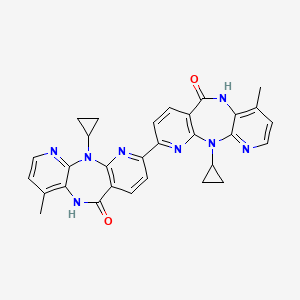

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-14-(2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-14-yl)-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N8O2/c1-15-11-13-31-27-23(15)35-29(39)19-7-9-21(33-25(19)37(27)17-3-4-17)22-10-8-20-26(34-22)38(18-5-6-18)28-24(36-30(20)40)16(2)12-14-32-28/h7-14,17-18H,3-6H2,1-2H3,(H,35,39)(H,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSORHKBMAYNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=CC(=N3)C4=NC5=C(C=C4)C(=O)NC6=C(C=CN=C6N5C7CC7)C)C(=O)N2)C8CC8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391054-30-0 | |

| Record name | Nevirapine dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEVIRAPINE DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X80TT3NB1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Nevirapine Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of a nevirapine dimer, a known impurity and potential degradation product of the non-nucleoside reverse transcriptase inhibitor, nevirapine. This document details the identity of the dimer, outlines experimental protocols for its formation and analysis, and presents a framework for its detailed characterization.

Introduction

Nevirapine is a critical component in the combination therapy for HIV-1 infection. As with any active pharmaceutical ingredient (API), a thorough understanding of its impurity profile is essential for ensuring safety and efficacy. One such impurity is a dimeric species of nevirapine. This guide focuses on the primary this compound identified as 11,11'-Dicyclopropyl-4,4'-dimethyl-5,5',11,11'-tetrahydro-6H,6'H-9,9'-bidipyrido[3,2-b:2',3'-e][1][2]diazepine-6,6'-dione , also recognized as Nevirapine EP Impurity D .

The formation of this dimer is likely a result of synthetic side-reactions or degradation under stress conditions such as exposure to light, heat, or oxidative agents. Understanding the pathways of its formation and its complete structural and physicochemical properties is crucial for the development of robust manufacturing processes and stable formulations of nevirapine.

Synthesis and Formation

Experimental Protocol: Forced Degradation of Nevirapine

This protocol is based on established methods for forced degradation studies of nevirapine and is designed to generate degradation products, including potential dimers, for characterization.

Objective: To generate and identify degradation products of nevirapine under various stress conditions.

Materials:

-

Nevirapine API

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer

Equipment:

-

Calibrated analytical balance

-

Volumetric flasks

-

pH meter

-

Water bath or oven

-

Photostability chamber

-

HPLC system with UV or PDA detector

-

LC-MS/MS system

-

NMR spectrometer

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve nevirapine in methanol to prepare a stock solution of 1 mg/mL.

-

Acid Degradation:

-

To 5 mL of the stock solution, add 5 mL of 0.1 N HCl.

-

Heat the mixture at 80°C in a water bath for 24 hours.

-

Cool the solution to room temperature and neutralize with 0.1 N NaOH.

-

Dilute with mobile phase to a final concentration of 100 µg/mL for analysis.

-

-

Base Degradation:

-

To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH.

-

Heat the mixture at 80°C in a water bath for 24 hours.

-

Cool the solution to room temperature and neutralize with 0.1 N HCl.

-

Dilute with mobile phase to a final concentration of 100 µg/mL for analysis.

-

-

Oxidative Degradation:

-

To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours.

-

Dilute with mobile phase to a final concentration of 100 µg/mL for analysis.

-

-

Thermal Degradation:

-

Keep the solid nevirapine API in an oven at 105°C for 48 hours.

-

Dissolve the stressed sample in methanol and dilute with mobile phase to a final concentration of 100 µg/mL for analysis.

-

-

Photolytic Degradation:

-

Expose the solid nevirapine API to UV light (254 nm) in a photostability chamber for 48 hours.

-

Dissolve the stressed sample in methanol and dilute with mobile phase to a final concentration of 100 µg/mL for analysis.

-

-

Analysis:

-

Analyze all samples by HPLC and LC-MS/MS to identify and quantify the degradation products.

-

Isolate the dimeric impurity using preparative HPLC for further structural elucidation by NMR and other spectroscopic techniques.

-

Characterization

A complete characterization of the this compound is essential for its unequivocal identification and for understanding its potential impact. The following sections detail the analytical methods and expected data for the characterization of Nevirapine EP Impurity D.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is required to separate the this compound from the parent drug and other impurities.

Experimental Protocol: HPLC Analysis

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 3.5).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Data Presentation:

| Compound | Retention Time (min) | Relative Retention Time (RRT) |

| Nevirapine | Value not available in public literature | 1.00 |

| This compound | Value not available in public literature | Value not available in public literature |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the dimer.

Experimental Protocol: LC-MS/MS Analysis

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer

-

Collision Energy: Varied to obtain optimal fragmentation

Data Presentation:

| Compound | Molecular Formula | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) | Key Fragments (m/z) |

| This compound | C₃₀H₂₆N₈O₂ | Value not available in public literature | 531.2257 | Values not available in public literature |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the definitive identification of the dimer.

Experimental Protocol: NMR Analysis

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)

-

Spectrometer: 400 MHz or higher

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

Data Presentation:

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

| Values not available in public literature | | | |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

|---|

| Values not available in public literature | |

Visualizations

Logical Workflow for Formation and Characterization

Caption: Workflow for the formation and characterization of the this compound.

Characterization Techniques Relationship

Caption: Relationship between the this compound and key characterization techniques.

Conclusion

The synthesis and characterization of the this compound, an important process-related impurity and potential degradation product, are critical for ensuring the quality and safety of nevirapine drug products. While a direct synthesis protocol is not publicly documented, this guide provides a comprehensive framework for its formation through forced degradation studies and its subsequent characterization using modern analytical techniques. The detailed experimental protocols and data presentation formats outlined herein serve as a valuable resource for researchers, scientists, and drug development professionals working with nevirapine. Further research to populate the specific quantitative data in the provided tables will contribute to a more complete understanding of this dimeric impurity.

References

Illuminating the Nevirapine Dimer: A Technical Guide to Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core analytical techniques employed in the structural elucidation of nevirapine and its dimeric forms. Understanding the three-dimensional architecture of these molecules is paramount for comprehending their physicochemical properties, informing drug development strategies, and ensuring the quality and stability of the active pharmaceutical ingredient. This document details the experimental protocols for key analytical methods, presents quantitative data in a structured format, and visualizes experimental workflows for enhanced clarity.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of crystalline solids, providing unambiguous information on bond lengths, bond angles, and conformational geometry. Centrosymmetric, hydrogen-bonded nevirapine dimers have been observed in various crystal structures, often in solvated forms.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical experimental workflow for the crystallographic analysis of a nevirapine dimer is as follows:

-

Crystal Growth: High-quality single crystals are grown from a supersaturated solution of nevirapine. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling crystallization.[2][3] The choice of solvent is critical and can influence the resulting crystal form and the inclusion of solvent molecules in the crystal lattice.[1]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Crystallographic information for nevirapine and its solvates, some of which contain dimers, has been deposited in the Cambridge Crystallographic Data Centre (CCDC).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing information about the chemical environment, connectivity, and spatial proximity of atoms. Both 1D and 2D NMR experiments are crucial for the structural analysis of nevirapine and its dimers.

Experimental Protocol: 1D and 2D NMR

The following outlines a general protocol for NMR analysis of a this compound:

-

Sample Preparation: A solution of the this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The concentration is optimized to ensure a good signal-to-noise ratio while avoiding aggregation.

-

1D NMR (¹H and ¹³C):

-

¹H NMR provides information on the number and type of protons and their neighboring atoms.

-

¹³C NMR provides information on the carbon skeleton of the molecule.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C atoms that are separated by 2-3 bonds, providing information on the connectivity of different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), which is critical for determining the 3D structure and the interface of the dimer.

-

Quantitative Data: NMR Chemical Shifts

The following table presents a summary of experimental and predicted ¹H and ¹³C NMR chemical shifts for the nevirapine monomer. The chemical shifts for the dimer would be expected to show some differences, particularly for the atoms at the dimer interface.

| Atom | ¹H Chemical Shift (ppm) - Experimental | ¹³C Chemical Shift (ppm) - Experimental | ¹³C Chemical Shift (ppm) - Predicted (DFT) |

| C2 | - | 144.3 | 144.6 |

| C4 | - | 151.7 | 151.4 |

| C4a | - | 119.8 | 118.8 |

| C5a | - | 142.1 | 142.0 |

| C6 | 7.91 | 128.9 | 129.2 |

| C7 | 7.15 | 120.5 | 120.1 |

| C8 | 7.50 | 131.6 | 131.8 |

| C9 | 7.21 | 120.0 | 119.7 |

| C9a | - | 140.4 | 140.2 |

| C10a | - | 111.4 | 111.6 |

| C11 | - | 161.8 | 161.4 |

| N1 | 8.35 | - | - |

| N3 | - | - | - |

| N5 | - | - | - |

| N10 | - | - | - |

| C-CH₃ | 2.12 | 16.9 | 17.1 |

| N-CH(CH₂)₂ | 3.51 (CH), 1.25 (CH₂) | 51.2 (CH), 22.5 (CH₂) | 51.4 (CH), 22.7 (CH₂) |

Data adapted from published studies.[1][3]

Mass Spectrometry: Confirming Molecular Weight and Connectivity

Mass spectrometry (MS) is an essential tool for determining the molecular weight of the this compound and for obtaining structural information through fragmentation analysis.

Experimental Protocol: LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is highly effective for analyzing nevirapine and its derivatives.

-

Chromatographic Separation: The sample is injected into a liquid chromatograph to separate the this compound from other components.

-

Ionization: The separated components are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

-

MS1 Analysis: The first mass analyzer (MS1) separates the ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight of the dimer.

-

Fragmentation: The ion corresponding to the this compound is selected and subjected to collision-induced dissociation (CID) to induce fragmentation.

-

MS2 Analysis: The resulting fragment ions are separated in the second mass analyzer (MS2), providing a fragmentation pattern that can be used to deduce the structure and connectivity of the dimer.

Computational Modeling: In Silico Insights

Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide valuable theoretical insights that complement experimental data.

Methodologies

-

Density Functional Theory (DFT): DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to:

-

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the this compound in solution, providing insights into its conformational flexibility and stability.

By integrating these powerful analytical and computational techniques, a comprehensive and detailed structural understanding of the this compound can be achieved. This knowledge is fundamental for the rational design of new drug candidates, the optimization of formulation strategies, and the control of drug substance and product quality.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oiccpress.com [oiccpress.com]

Unraveling the Complexity: A Technical Guide to the Discovery and Isolation of Nevirapine Impurities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of impurities associated with the non-nucleoside reverse transcriptase inhibitor, nevirapine. Ensuring the purity and safety of active pharmaceutical ingredients (APIs) like nevirapine is a critical aspect of drug development and manufacturing. This document details the methodologies employed to identify and control potential process-related and degradation impurities, ensuring the quality and therapeutic efficacy of the final drug product.

Introduction to Nevirapine and Its Impurity Profile

Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The synthesis and storage of nevirapine can lead to the formation of various impurities that may impact its safety and efficacy. Regulatory bodies mandate strict control over these impurities. The primary focus of impurity analysis for nevirapine has been on process-related impurities, which arise during the manufacturing process, and degradation products that form under stress conditions such as exposure to acid, heat, and oxidation. While the term "polymeric impurities" is not commonly associated with nevirapine in published literature, a thorough understanding of all potential impurities is crucial.

Quantitative Analysis of Nevirapine Impurities

Forced degradation studies are instrumental in identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods. The following table summarizes the quantitative data from forced degradation studies on nevirapine.

| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Maximum Individual Impurity (%) | Reference |

| Acid Hydrolysis | 2 N HCl | 8 hours at 80°C | 20.91 | 14.48 | [1] |

| Thermal Degradation | 110°C | 24 hours | 16.48 | 9.98 | [1] |

| Base Hydrolysis | Not specified | Not specified | No degradation observed | - | [1] |

| Oxidative Degradation | Not specified | Not specified | No degradation observed | - | [1] |

| Photolytic Degradation | Not specified | Not specified | No degradation observed | - | [1] |

Experimental Protocols

Detailed methodologies are essential for the reproducible identification and quantification of nevirapine impurities. Below are key experimental protocols for chromatographic analysis.

Stability-Indicating RP-UPLC Method

This method is designed to separate nevirapine from its degradation products.[1]

-

Instrumentation: Ultra Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.

-

Column: Agilent Eclipse Plus C18 (50 x 4.6 mm, 1.8 µm).

-

Mobile Phase: A gradient of Acetonitrile and 10 mM Ammonium bicarbonate.

-

Flow Rate: Not specified.

-

Detection: Not specified.

-

Sample Preparation: Specific details not provided in the abstract.

RP-HPLC Method for Nevirapine and Associated Impurities

This method is suitable for the quantification of nevirapine and its known impurities A and B.[2][3]

-

Instrumentation: HPLC system (e.g., Peak LC P7000) with a UV detector.[2][3]

-

Column: Kromosil C18 (150 mm × 4.6 mm i.d., 3.5 µm particle size).[2]

-

Mobile Phase: 20% Acetonitrile and 80% Sodium perchlorate buffer (pH 4.8).[2][3]

-

Flow Rate: 1.0 ml/min.[2]

-

Detection: UV at 220 nm.[2]

-

Stock Solution Preparation:

Mass Spectrometric Detection

For the structural elucidation of unknown impurities, mass spectrometry is employed.

-

Instrumentation: Waters Micro Mass Q-TOF with an electrospray ionization (ESI) source.[1]

-

Ionization Mode: Positive ion mode.[1]

-

Internal Standard: Caffeine (m/z: 194.080383 Da) for mass accuracy.[1]

-

Data Acquisition: MassLynx software.[1]

Visualizations

The following diagrams illustrate the typical workflows and logical relationships in the analysis of nevirapine impurities.

Conclusion

The comprehensive analysis and control of impurities are paramount to ensuring the safety and quality of nevirapine. This guide has outlined the key aspects of discovering, isolating, and characterizing process-related and degradation impurities of nevirapine. The provided experimental protocols and workflows serve as a valuable resource for researchers and professionals in the pharmaceutical industry. While "polymeric impurities" do not appear to be a significant concern for nevirapine based on available literature, a diligent and thorough approach to impurity profiling remains a critical and ongoing aspect of drug development and manufacturing.

References

The Rise of Dimeric Nevirapine Analogs: A Technical Deep Dive into Enhanced Anti-HIV-1 Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While nevirapine has been a cornerstone of antiretroviral therapy, the emergence of drug-resistant HIV-1 strains has necessitated the development of novel therapeutic strategies. One promising avenue of research has been the exploration of nevirapine dimeric compounds. These molecules, which link two nevirapine-like moieties or a nevirapine analog with another pharmacophore, have shown potential for enhanced biological activity, improved resistance profiles, and novel mechanisms of action. This technical guide provides a comprehensive overview of the biological activity of these dimeric compounds, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Biological Activity of Dimeric Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The development of dimeric compounds based on the nevirapine scaffold is rooted in the broader strategy of creating bivalent or chimeric non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are designed to interact with the HIV-1 reverse transcriptase (RT) enzyme in ways that monomeric drugs cannot, potentially leading to increased potency and activity against resistant strains. The following tables summarize the quantitative biological data for representative chimeric NNRTI compounds, which serve as a relevant proxy in the context of limited public data on true nevirapine dimers.

| Compound ID | Description | Wild-Type HIV-1 EC₅₀ (nM) | Mutant HIV-1 Strains EC₅₀ (nM) | Cytotoxicity (CC₅₀) (µM) | Selectivity Index (SI) |

| THY-ALK-TMC (9) | Thymidine linked to a TMC (diarylpyrimidine NNRTI) derivative via a polymethylene linker. | 0.12 | Not Specified | 2.2 | >18,333 |

| d4T-4PEG-TMC | d4T (NRTI) linked to a TMC-derivative via a poly(ethylene glycol) linker. | Not Specified | Not Specified | Not Specified | Not Specified |

| [TSAO-T]-(CH₂_n_)-[AZT] | TSAO-T (NNRTI) and AZT (NRTI) linked by a polymethylene spacer. | Potent anti-HIV-1 activity reported, but less than parent compounds. | Not active against HIV-2. | Not Specified | Not Specified |

Table 1: Anti-HIV-1 Activity of Chimeric NRTI-NNRTI Compounds. EC₅₀ (50% effective concentration) represents the concentration of the compound that inhibited viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that caused a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀.

| Compound ID | Target | IC₅₀ (nM) |

| THY-ALK-TMC (11) (triphosphate form) | HIV-1 RT Polymerization | 6.0 |

| THY-ALK-TMC (10) (H-phosphonate form) | HIV-1 RT Polymerization | 4.3 |

Table 2: In Vitro Inhibition of HIV-1 Reverse Transcriptase. IC₅₀ (50% inhibitory concentration) is the concentration of the compound required to inhibit the activity of the HIV-1 reverse transcriptase enzyme by 50%.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the evaluation of these dimeric compounds.

Synthesis of Chimeric NRTI-NNRTI Compounds

The synthesis of these bifunctional inhibitors generally involves a multi-step process where the nucleoside and non-nucleoside moieties are functionalized to allow for their conjugation via a linker.

General Protocol:

-

Functionalization of the NNRTI and NRTI: The NNRTI and NRTI molecules are individually modified to introduce reactive functional groups. This may involve reactions such as tosylation, mesylation, or the introduction of an azide or alkyne for "click chemistry."

-

Synthesis of the Linker: A bifunctional linker with complementary reactive ends is synthesized. The length and chemical nature of the linker (e.g., polymethylene, polyethylene glycol) are critical design elements that can influence the compound's activity.

-

Conjugation: The functionalized NNRTI and NRTI are reacted with the bifunctional linker to form the final chimeric compound. This step may involve nucleophilic substitution, amide coupling, or a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Purification and Characterization: The final product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC). The structure and purity of the compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Anti-HIV-1 Activity Assay (MTT Assay)

The anti-HIV-1 activity of the compounds is typically evaluated in cell culture using an MTT-based assay, which measures the cytopathic effect of the virus.

Protocol:

-

Cell Culture: Human T-cell lines (e.g., MT-4 cells) are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium.

-

Infection and Treatment: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) in the presence of various concentrations of the test compounds. Control wells include uninfected cells, infected untreated cells, and cells treated with a reference drug (e.g., nevirapine, AZT).

-

Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The plates are incubated for a further 4 hours, allowing viable cells to reduce the MTT to a purple formazan product. A solubilizing solution (e.g., acidic isopropanol) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the wells is measured at a wavelength of 540 nm using a microplate reader.

-

Data Analysis: The percentage of protection from the virus-induced cytopathic effect is calculated, and the EC₅₀ value is determined from the dose-response curve. The CC₅₀ is determined in parallel on uninfected cells.

HIV-1 Reverse Transcriptase Inhibition Assay

The direct inhibitory effect of the compounds on the HIV-1 RT enzyme is assessed using a cell-free enzymatic assay.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing a poly(rA) template and an oligo(dT) primer, [³H]dTTP (tritiated thymidine triphosphate), and the HIV-1 RT enzyme in a suitable buffer.

-

Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated onto filter paper.

-

Scintillation Counting: The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of RT activity is calculated for each compound concentration, and the IC₅₀ value is determined.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of nevirapine and its dimeric analogs is key to rational drug design. These compounds are non-competitive inhibitors of HIV-1 RT.

Figure 1: Overview of the HIV-1 Replication Cycle.

Nevirapine and its analogs target the reverse transcription step. They bind to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, which is allosteric to the active site.

Figure 2: Mechanism of Action of NNRTIs.

The binding of the NNRTI induces a conformational change in the enzyme, which restricts the flexibility of the "thumb" subdomain and alters the active site, thereby inhibiting DNA polymerization. Dimeric NNRTIs may enhance this effect by interacting with additional residues in or near the binding pocket, or by simultaneously engaging two sites on the enzyme.

Figure 3: General Workflow for the Evaluation of Dimeric Compounds.

Conclusion

The development of dimeric nevirapine analogs and related chimeric NNRTIs represents a promising strategy to combat HIV-1, particularly in the face of growing drug resistance. While data on true nevirapine dimers is emerging, the principles of bivalent and chimeric NNRTI design provide a strong foundation for future research. The enhanced biological activity observed in some of these compounds underscores the potential of this approach. Further investigation, guided by the detailed experimental protocols and a thorough understanding of the underlying mechanisms of action as outlined in this guide, will be crucial for the development of the next generation of anti-HIV therapeutics.

The Formation of Nevirapine Dimer: An In-depth Technical Guide on its Synthetic Genesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of the nevirapine dimer, a critical process-related impurity encountered during the synthesis of the non-nucleoside reverse transcriptase inhibitor, nevirapine. Understanding the mechanism of this impurity's formation is paramount for developing robust and efficient manufacturing processes that ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Nevirapine and its Dimeric Impurity

Nevirapine is a potent antiretroviral agent widely used in the treatment of HIV-1 infection. Its synthesis involves a multi-step process culminating in the formation of the tetracyclic dipyridodiazepinone core structure. During the synthesis, particularly in the final cyclization step, several impurities can be formed. Among these, a dimeric impurity, officially designated as Nevirapine EP Impurity D, has been identified.

The chemical structure of this dimer is 11,11'-Dicyclopropyl-4,4'-dimethyl-5,5',11,11'-tetrahydro-6H,6'H-9,9'-bidipyrido[3,2-b:2',3'-e][1][2]diazepine-6,6'-dione. The formation of this impurity not only reduces the yield of the desired product but also poses challenges in purification and can impact the overall quality of the API.

Proposed Mechanism of this compound Formation

While the precise, experimentally proven mechanism for the formation of the 9,9'-linked this compound is not extensively detailed in publicly available literature, a chemically plausible pathway can be proposed based on the known synthetic routes to nevirapine. The final stage of nevirapine synthesis typically involves an intramolecular cyclization of an N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide intermediate, facilitated by a strong base such as sodium hydride (NaH).

The proposed mechanism for dimer formation likely involves an intermolecular side reaction that competes with the desired intramolecular cyclization.

Key Steps in the Proposed Dimerization Pathway:

-

Deprotonation: The strong base, sodium hydride, deprotonates the amide nitrogen of the precursor molecule, N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide, creating a highly reactive amide anion.

-

Intramolecular Cyclization (Desired Pathway): The amide anion undergoes an intramolecular nucleophilic aromatic substitution (SNAr) reaction, displacing the chlorine atom on the adjacent pyridine ring to form the seven-membered diazepine ring of nevirapine.

-

Intermolecular Reaction (Dimer Formation Pathway): Under certain conditions, instead of an intramolecular reaction, the amide anion of one precursor molecule can act as a nucleophile and attack the electron-deficient carbon bearing the chlorine atom on a second precursor molecule. This intermolecular SNAr reaction results in the formation of a C-N bond between the two precursor molecules.

-

Second Cyclization: A subsequent intramolecular cyclization on the second half of the newly formed dimeric intermediate would lead to the final structure of the 9,9'-linked this compound.

Factors that could favor the intermolecular reaction over the intramolecular cyclization include high concentrations of the precursor, localized "hot spots" with high concentrations of the reactive anion, and reaction conditions that hinder the conformational flexibility required for the intramolecular ring closure.

Experimental Data on Nevirapine Synthesis and Impurity Control

Quantitative data on the specific yields of the this compound under various synthetic conditions is scarce in the public domain. However, patent literature provides insights into the reaction conditions that influence the formation of impurities, including the dimer.

| Parameter | Condition Favoring High Purity Nevirapine | Condition Potentially Favoring Dimer Formation | Reference |

| Cyclopropylamine | Reduced excess (2-2.5 moles per mole of precursor) | Large excess (e.g., 400 mol-%) | [1] |

| Base | Use of Calcium Oxide (CaO) as an additive | Strong bases like sodium hydride alone | [1] |

| Reaction Temperature | Optimized temperature to ensure complete reaction without degradation | Higher temperatures that may promote side reactions | [2] |

| Addition Order | Charging the precursor into the NaH/diglyme mixture | Reverse addition | [2] |

Experimental Protocols for Nevirapine Synthesis

The following is a generalized experimental protocol for the final steps of nevirapine synthesis, highlighting the critical cyclization step where dimer formation can occur. This protocol is a composite based on information from various sources and should be adapted and optimized for specific laboratory or manufacturing settings.

Step 1: Formation of N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide

-

2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide is reacted with cyclopropylamine in a suitable solvent such as diglyme.

-

To minimize side reactions, a reduced molar excess of cyclopropylamine is used in the presence of an additive like calcium oxide.[1]

-

The reaction is typically heated to drive it to completion.

Step 2: Intramolecular Cyclization to form Nevirapine

-

The intermediate from Step 1 is then subjected to cyclization using a strong base.

-

In a typical procedure, a dispersion of sodium hydride in an anhydrous solvent like diglyme is prepared.

-

The solution of the precursor from Step 1 is added to the sodium hydride suspension at a controlled temperature.

-

The reaction mixture is heated to effect the cyclization.

-

Upon completion, the reaction is quenched, and the crude nevirapine is isolated.

Analytical Method for Impurity Profiling:

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are the primary analytical techniques used to identify and quantify nevirapine and its impurities, including the dimer.[2][3]

-

Characterization of the isolated dimer impurity is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its structure.

Visualizing the Nevirapine Synthesis and Dimer Formation Pathway

The following diagrams, generated using Graphviz, illustrate the key chemical transformations in the synthesis of nevirapine and the proposed pathway for dimer formation.

Caption: Overview of the final stages of Nevirapine synthesis.

Caption: Competing pathways of intramolecular vs. intermolecular reactions.

Conclusion and Recommendations

The formation of the this compound is a significant consideration in the manufacturing of this essential antiretroviral drug. The proposed mechanism suggests that the dimer arises from a competitive intermolecular reaction during the base-mediated cyclization step. To control the formation of this impurity, the following strategies are recommended for process development and optimization:

-

Stoichiometry Control: Carefully control the stoichiometry of reagents, particularly avoiding a large excess of cyclopropylamine.

-

Reaction Conditions: Optimize reaction temperature, concentration, and addition rates to favor the intramolecular cyclization.

-

Base Selection and Additives: Investigate the use of alternative bases or additives, such as calcium oxide, which have been shown to reduce impurity formation.

-

Process Analytical Technology (PAT): Implement in-process monitoring to track the consumption of the precursor and the formation of nevirapine and the dimer, allowing for real-time control of the reaction.

By understanding the underlying mechanism of dimer formation and implementing appropriate control strategies, researchers and drug development professionals can enhance the efficiency of nevirapine synthesis and ensure the consistent production of a high-quality API.

References

- 1. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]

- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 3. Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Nevirapine Dimer Structures: A Methodological Whitepaper

For Immediate Release

This technical guide provides a comprehensive overview of the core computational methodologies for investigating the dimerization of nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. This document is intended for researchers, scientists, and drug development professionals interested in the in silico analysis of small molecule aggregation, which can influence drug solubility, bioavailability, and formulation stability. While specific experimental data on nevirapine dimerization is not extensively available in public literature, this guide outlines the established computational workflows and protocols that can be employed to predict, characterize, and quantify the formation of nevirapine dimer structures.

Introduction

Nevirapine (NVP) is a critical component of antiretroviral therapy.[1][2] Its physicochemical properties, including its potential for self-association and aggregation in solution, are of significant interest in drug formulation and development.[3] The formation of dimers and higher-order aggregates can impact the drug's solubility, dissolution rate, and ultimately its bioavailability.[3] Computational, or in silico, modeling offers a powerful and cost-effective approach to study these phenomena at a molecular level, providing insights that are often difficult to obtain through experimental methods alone.

This whitepaper details the key computational techniques, including molecular dynamics (MD) simulations and free energy calculations, that can be applied to elucidate the structural and energetic landscape of nevirapine dimerization.

Computational Methodologies

The investigation of nevirapine dimerization in silico follows a structured workflow, beginning with the preparation of the molecular system and proceeding through simulation and analysis.

References

The Untapped Potential of Nevirapine Dimers: A Bivalent Ligand Approach to HIV-1 Inhibition

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the prospective therapeutic relevance of nevirapine dimers, a novel chemical strategy aimed at enhancing the antiviral efficacy of a well-established non-nucleoside reverse transcriptase inhibitor (NNRTI). While research on covalently linked nevirapine dimers is not extensively documented in publicly available literature, this paper will delve into the foundational principles of bivalent ligands and the insights gleaned from studies on dimeric forms of other NNRTIs. By examining the mechanism of action of nevirapine and the structure of its target, HIV-1 reverse transcriptase, we can extrapolate the potential advantages and challenges of a dimeric nevirapine approach.

Nevirapine and its Mechanism of Action: A Foundation for Dimerization

Nevirapine is a highly specific, non-competitive inhibitor of HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus.[1][2][3][4][5] It binds to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the catalytic site of the p66 subunit of the enzyme.[6][7] This binding induces a conformational change in the enzyme, restricting its flexibility and thereby inhibiting the conversion of viral RNA into DNA.[1][2]

Crucially, studies have shown that NNRTIs can act as "chemical enhancers" of the dimerization of the p66 and p51 subunits of HIV-1 RT. This suggests that the binding of an NNRTI can stabilize the dimeric form of the enzyme, which is the active conformation. This inherent property of NNRTIs provides a strong rationale for exploring the potential of covalently linked dimers. A bivalent nevirapine ligand could theoretically span across the two subunits or interact with other regions of the enzyme, potentially leading to enhanced binding affinity, altered resistance profiles, and novel mechanisms of inhibition.

The Bivalent Ligand Strategy: Rationale for Dimeric NNRTIs

The concept of using dimeric molecules, or bivalent ligands, to target biological macromolecules has gained significant traction in drug discovery.[8] This strategy involves linking two pharmacophores with a suitable linker, allowing the dimer to potentially interact with two binding sites simultaneously. The potential advantages of this approach include:

-

Increased Affinity and Avidity: By binding to two sites, the overall binding energy can be significantly increased, leading to higher potency.

-

Enhanced Selectivity: Targeting two specific sites can improve selectivity for the target molecule over other proteins.

-

Altered Pharmacokinetics: The size and properties of the dimer can be modulated to improve drug-like properties.

-

Novel Mechanisms of Action: A bivalent ligand may induce conformational changes or interactions not possible with a monomeric drug.

In the context of NNRTIs, dimerization has been explored as a strategy to overcome drug resistance and improve potency. While specific examples of nevirapine dimers are scarce in the literature, studies on other dimeric NNRTIs and heterodimers of NNRTIs and nucleoside reverse transcriptase inhibitors (NRTIs) provide valuable insights.

Dimeric Non-Nucleoside Reverse Transcriptase Inhibitors: A Review of the Landscape

Research into dimeric NNRTIs has explored both homodimers (linking two molecules of the same NNRTI) and heterodimers (linking an NNRTI with another anti-HIV agent, such as an NRTI).

Heterodimers: A Dual-Action Approach

Several studies have focused on the synthesis and evaluation of heterodimers combining an NNRTI with an NRTI. The goal of this approach is to deliver two different mechanistic inhibitors in a single molecule.

One study describes the synthesis of heterodimers linking a trovirdine analogue (an NNRTI) with various NRTIs (d4U, d2U, d4T) via a succinyl-glycine linker.[9] Another research group reported the synthesis of a bifunctional compound joining d4U to the NNRTI HI-236 with a butynyl spacer.[10] A further study detailed a chimeric inhibitor linking thymidine to a diarylpyrimidine NNRTI derivative.[11]

The antiviral activity of these heterodimers has been variable. In some cases, the dimeric compounds showed lower activity than the parent monomers, potentially due to steric hindrance or unfavorable linker properties.[12] However, some heterodimers have demonstrated potent anti-HIV activity, suggesting that with optimal design, this can be a viable strategy.[10][11]

Homodimers: Exploring Bivalency at the NNRTI Binding Pocket

The synthesis of homodimers of NNRTIs has also been investigated. One study described the synthesis of dimeric compounds derived from analogues of MKC-442.[12] While most of the synthesized homodimers showed lower activity than the parent compound, this research highlights the importance of the linker and the specific NNRTI scaffold in determining the activity of the bivalent ligand.

Data on Dimeric and Heterodimeric Reverse Transcriptase Inhibitors

The following table summarizes the quantitative data from studies on various dimeric and heterodimeric RT inhibitors. This data provides a basis for understanding the structure-activity relationships of these compounds.

| Compound ID | Dimer Composition | Linker Type | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 3 | Nevirapine-Isoniazid Heteroconjugate | N-Mannich base | HIV-1 | <0.0636 | >1000 | >15,723 | [13] |

| Compound 3 | Nevirapine Prodrug | 4-(4-chlorophenyl)piperazin-1-yl]methyl | HIV-1 | 0.0159 | >1000 | >62893 | [14] |

| Heterodimer 10 | [d4U]-[HI-236 analogue] | Butynyl | HIV-1 (IIIB) | 0.250 | >100 | >400 | [10] |

| Chimeric Nucleoside 9 | Thymidine-TMC derivative | Polymethylene | HIV-1 (IIIB) | 0.0036 | 2.2 | 611 | [11] |

| Asymmetric Dimer of AZT and 1a | AZT - MKC-442 analogue | Not specified | HIV-1 | Comparable to MKC-442 | Not specified | Not specified | [12] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols from the cited literature.

Synthesis of Heterodimers

-

General Approach: The synthesis of heterodimers typically involves the functionalization of the individual monomeric inhibitors to introduce reactive groups that can be subsequently linked. Common linking strategies include Sonogashira coupling, 'click' chemistry (cycloaddition reactions), and Pd-catalyzed oxidative coupling.[12] For heterodimers with cleavable linkers, moieties like succinyl-glycine have been employed.[9]

In Vitro Anti-HIV Activity Assays

-

Cell Lines: Human T-cell lines susceptible to HIV-1 infection, such as MT-2 or CEM cells, are commonly used.[12][14]

-

Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) or clinical isolates, including resistant variants, are used to infect the cells.[10][12]

-

Assay Principle: The antiviral activity is typically assessed by measuring the inhibition of viral replication. This can be quantified by various methods, including:

-

MTT Assay: This colorimetric assay measures the metabolic activity of viable cells, which is reduced in the presence of viral cytopathic effects. The protective effect of the antiviral compound is thus determined.[11]

-

p24 Antigen ELISA: This assay quantifies the amount of the viral core protein p24 in the cell culture supernatant, which is a direct measure of viral production.

-

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated from dose-response curves.

Cytotoxicity Assays

-

Principle: To determine the therapeutic window of the compounds, their toxicity to the host cells is evaluated in the absence of the virus.

-

Method: The 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%, is determined using assays like the MTT assay.

-

Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 and provides a measure of the compound's therapeutic potential. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of action of Nevirapine on HIV-1 Reverse Transcriptase.

Caption: Conceptual representation of a this compound.

Caption: General experimental workflow for evaluating Nevirapine dimers.

Future Directions and Conclusion

The exploration of nevirapine dimers represents a promising, yet underexplored, avenue in the quest for novel anti-HIV therapies. The foundational knowledge of nevirapine's interaction with HIV-1 RT, coupled with the growing understanding of bivalent ligand design, provides a strong rationale for pursuing this strategy.

Future research should focus on the rational design and synthesis of a library of nevirapine dimers with varying linker lengths and compositions. Systematic evaluation of these compounds for their anti-HIV activity, particularly against resistant strains, and their cytotoxicity will be crucial. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could provide invaluable insights into the binding modes of these dimers and guide further optimization.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Research Portal [scholarship.libraries.rutgers.edu]

- 4. go.drugbank.com [go.drugbank.com]

- 5. youtube.com [youtube.com]

- 6. Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [ri.conicet.gov.ar]

- 7. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and anti-HIV activity of some heterodimers [NRTI]-glycyl-succinyl-[trovirdine analogue] of known HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Antiviral Evaluation of Chimeric Inhibitors of HIV Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activity of new dimeric inhibitors against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nevirapine derivatives with broad-spectrum chemotherapeutic properties for the effective treatment of HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anti-HIV activity of nevirapine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Nevirapine Degradation Pathways and Potential Biomarkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). Understanding the degradation pathways and resulting products is crucial for ensuring the quality, safety, and efficacy of nevirapine formulations. This document summarizes key quantitative data, details experimental protocols for degradation studies, and visualizes the complex chemical transformations involved. While the concept of a specific "nevirapine dimer" as a primary biomarker is not prominently featured in current literature, this guide focuses on well-documented degradation products that can serve as critical markers for stability and degradation assessment.

Nevirapine Degradation Profile

Nevirapine is susceptible to degradation under various stress conditions, including acidic, oxidative, and thermal stress. Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.

Table 1: Summary of Nevirapine Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Observed Degradation (%) | Major Degradation Products Identified | Reference |

| Acidic | 2 N HCl at 80°C for 8 hours | 20.91% | Characterized acid degradation product | [1] |

| Oxidative | Not specified | Degraded | Three degradation products proposed | [2] |

| Thermal | 110°C for 24 hours | 16.48% | Characterized thermal degradation product | [1][3] |

| Alkaline | Not specified | Stable | No degradation observed | [1][2] |

| Photolytic | Not specified | Stable | No degradation observed | [1] |

Key Degradation Pathways

The degradation of nevirapine primarily involves oxidation and hydrolysis, leading to the formation of several hydroxylated metabolites and other degradation products. The metabolic pathway of nevirapine is complex and involves several cytochrome P450 enzymes.[4]

Caption: Proposed metabolic pathway of nevirapine involving CYP450 enzymes.

Experimental Protocols for Degradation Studies

The following protocols are generalized from methods cited in the literature for conducting forced degradation studies of nevirapine.[1][2]

-

Preparation of Stock Solution: Accurately weigh and dissolve nevirapine in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 mg/mL).

-

Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 2 N hydrochloric acid (HCl).

-

Incubation: Heat the mixture at 80°C for 8 hours in a water bath.

-

Neutralization and Dilution: After the incubation period, cool the solution to room temperature. Neutralize the solution with an appropriate volume of 2 N sodium hydroxide (NaOH). Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC or UPLC method.

-

Preparation of Stock Solution: Prepare a stock solution of nevirapine as described in the acid degradation protocol.

-

Stress Application: Transfer a known volume of the stock solution into a flask. Add a specified volume of an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂).

-

Incubation: Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

-

Dilution: Dilute the sample with the mobile phase to a suitable concentration for analysis.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC or UPLC method.

-

Sample Preparation: Place the solid nevirapine powder in a petri dish and expose it to a temperature of 110°C in a hot air oven for 24 hours.

-

Solution Preparation: After exposure, allow the sample to cool to room temperature. Accurately weigh a portion of the heat-treated powder and dissolve it in a suitable solvent to obtain a known concentration.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC or UPLC method.

Caption: A generalized workflow for conducting forced degradation studies.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying nevirapine from its degradation products. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose.

Table 2: Example of a Stability-Indicating UHPLC Method

| Parameter | Condition | Reference |

| Column | Poroshell 120 C18 (100 x 2.1 mm i.d.; 2.7 µm particle size) | [2] |

| Mobile Phase | Gradient elution with acetonitrile and water | [2] |

| Flow Rate | 0.2 mL/min | [2] |

| Detection | UV or Mass Spectrometry (for identification) | [2] |

Conclusion

While a specific "this compound" is not identified as a primary biomarker in the reviewed literature, a thorough understanding of nevirapine's degradation profile under various stress conditions is paramount for drug development and quality control. The identified degradation products, particularly those formed under acidic and oxidative conditions, serve as critical biomarkers for assessing the stability of nevirapine. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers and scientists to establish robust stability-indicating assays for nevirapine and its formulations. Further research into the structures and potential toxicities of these degradation products is essential for ensuring patient safety.

References

- 1. Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine [scirp.org]

- 2. Stability-indicating UHPLC method for determination of nevirapine in its bulk form and tablets: identification of impurities and degradation kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Quantification of Nevirapine Dimer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantification of a potential nevirapine dimer, a critical aspect of impurity profiling in drug development and quality control. The protocols described are based on established analytical techniques for nevirapine and its related substances, offering a robust starting point for method development and validation.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] During the synthesis, storage, or under stress conditions, impurities and degradation products can form, which may impact the safety and efficacy of the drug product. One such potential impurity is a this compound. A compound identified as "Nevirapine - Impurity D" possesses a molecular formula (C₃₀H₂₆N₈O₂) and molecular weight (530.59) consistent with a this compound.[2] Accurate quantification of such impurities is mandated by regulatory agencies to ensure the quality and safety of the final pharmaceutical product.

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method coupled with UV detection and confirmatory Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of the this compound.

Analytical Methodologies

A stability-indicating HPLC method is the preferred approach for the quantification of the this compound. This technique allows for the separation of the dimer from the parent nevirapine molecule and other related substances.

Proposed HPLC-UV Method for Quantification

This method is adapted from established protocols for the analysis of nevirapine and its impurities.[3]

Table 1: Proposed HPLC-UV Method Parameters

| Parameter | Recommended Condition |

| Column | Kromasil C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase | Acetonitrile and 0.025 M Phosphate Buffer (pH 4.8) in a gradient elution |

| Gradient Program | Start with a lower concentration of acetonitrile and gradually increase to elute the more non-polar dimer |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm or 280 nm |

| Column Temperature | Ambient or 30°C |

| Injection Volume | 20 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Confirmatory LC-MS/MS Method

For unambiguous identification and sensitive quantification, an LC-MS/MS method is recommended. This is particularly useful for trace-level analysis and in complex matrices.

Table 2: Proposed LC-MS/MS Method Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Mass Spectrometer | Triple Quadrupole |

| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) |

| Nevirapine: 267.1 -> 226.1 | |

| This compound (Impurity D): 531.2 -> [To be determined by infusion] | |

| Collision Energy | To be optimized for the dimer |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

Experimental Protocols

Preparation of Standard and Sample Solutions

-

Standard Stock Solution (Nevirapine): Accurately weigh and dissolve 10 mg of nevirapine reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

-

Standard Stock Solution (this compound): If an analytical standard for the dimer is available, prepare a stock solution in a similar manner. If not, a sample known to contain the dimer (e.g., from forced degradation studies) can be used for initial method development.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

-

Sample Preparation (Bulk Drug): Accurately weigh and dissolve the nevirapine bulk drug sample in the diluent to a final concentration within the calibration range.

-

Sample Preparation (Tablet Dosage Form):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of nevirapine.

-

Disperse the powder in the diluent, sonicate for 15 minutes, and dilute to the final volume.

-

Filter the solution through a 0.45 µm nylon filter before injection.

-

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and can be used to generate the this compound if it is a degradation product.

-

Acid Degradation: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.

-

Base Degradation: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

-

Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

Data Presentation

Table 3: Hypothetical Quantitative Data for this compound

| Sample ID | Nevirapine Concentration (µg/mL) | This compound Peak Area | This compound Concentration (µg/mL) | % this compound |

| Standard 1 | 0.1 | 1500 | 0.10 | N/A |

| Standard 2 | 1.0 | 15500 | 1.02 | N/A |

| Standard 3 | 10.0 | 152000 | 9.98 | N/A |

| Batch A | 100.2 | 2350 | 0.15 | 0.15% |

| Batch B | 99.8 | 1850 | 0.12 | 0.12% |

| Acid Degraded | 85.3 | 15800 | 1.05 | 1.23% |

| Oxidative Degraded | 92.1 | 29500 | 1.95 | 2.12% |

Visualizations

References

Application Note: A Validated HPLC-MS/MS Protocol for the Simultaneous Separation and Quantification of Nevirapine and its Dimeric Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the simultaneous separation and quantification of the antiretroviral drug nevirapine and its potential dimeric impurity, Nevirapine EP Impurity D. The developed protocol is crucial for quality control during drug manufacturing, stability testing, and impurity profiling of nevirapine in bulk drug substances and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with a gradient elution program, coupled with tandem mass spectrometry in the positive electrospray ionization mode, ensuring high selectivity and sensitivity for both analytes.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. During the synthesis and storage of nevirapine, various impurities can form, including dimeric species. These impurities can potentially affect the safety and efficacy of the drug product. Therefore, a reliable analytical method is required to separate and quantify nevirapine from its potential dimers. This protocol provides a detailed procedure for the analysis of nevirapine and a known dimeric impurity, Nevirapine EP Impurity D (Molecular Formula: C30H26N8O2, Molecular Weight: 530.58 g/mol )[1]. Forced degradation studies, particularly under acidic and thermal stress conditions, have been shown to generate impurities, which may include such dimers[2].

Experimental Protocol

Materials and Reagents

-

Nevirapine reference standard

-

Nevirapine Dimer (Nevirapine EP Impurity D) reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid (LC-MS grade)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions

A C18 reversed-phase column is employed for the separation of nevirapine and its dimer. A gradient elution with a mobile phase consisting of acetonitrile and water, both with 0.1% formic acid, allows for the effective resolution of the two compounds.

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the quantification of nevirapine and its dimer.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions

The following MRM transitions should be used for the detection and quantification of nevirapine and its dimer. The precursor ion for the dimer is derived from its molecular weight of 530.58[1]. Product ions are predicted based on common fragmentation pathways.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Nevirapine | 267.1 | 226.1 | 25 |

| This compound | 531.2 | 266.1 | 35 |

| (Proposed) | (To be optimized) |

Sample Preparation

-

Standard Stock Solutions: Prepare individual stock solutions of nevirapine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions in a 50:50 mixture of mobile phase A and B to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Preparation: For bulk drug analysis, accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range. For formulation analysis, an appropriate extraction procedure should be developed and validated.

Data Presentation

The quantitative data for the calibration curve of nevirapine and its dimer should be summarized in a table. The table should include the concentration levels, peak areas, and the calculated linearity (R²).

Table 1: Calibration Data for Nevirapine and this compound

| Analyte | Concentration (ng/mL) | Peak Area (arbitrary units) | Linearity (R²) |

| Nevirapine | 1 | ||

| 5 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| 500 | |||

| 1000 | >0.99 | ||

| This compound | 1 | ||

| 5 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| 500 | |||

| 1000 | >0.99 |

Experimental Workflow Diagram

Caption: Workflow for the HPLC-MS/MS analysis of nevirapine and its dimer.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the method development, from analyte properties to the final analytical method.

Caption: Logical development of the analytical method for nevirapine and its dimer.

References

Application of Nevirapine Impurity B as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nevirapine Impurity B (also known as Nevirapine Related Compound B) as a reference standard in analytical method development and validation for the quality control of nevirapine drug substance and formulations.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The quality and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have set stringent limits for impurities in nevirapine. Nevirapine Impurity B is a specified impurity in these pharmacopoeias. While sometimes colloquially referred to as a "nevirapine dimer," its chemical structure, 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2′,3′-e][1][2]diazepin-6-one, reveals it is a related substance rather than a true dimer of nevirapine. This document outlines the application of a certified reference standard of Nevirapine Impurity B in analytical testing.

Origin and Significance of Nevirapine Impurity B

Nevirapine Impurity B is primarily considered a process-related impurity , potentially formed during the synthesis of nevirapine.[3][4] Its presence in the final drug product needs to be carefully controlled to ensure the safety and quality of the medication. Forced degradation studies of nevirapine under acidic conditions have also been shown to produce various degradation products, although the formation of Impurity B under these conditions is not explicitly detailed in the provided search results.[5][6] Therefore, monitoring and quantification of this impurity using a certified reference standard are essential components of quality control in the pharmaceutical industry.

Quantitative Data for Analytical Method Validation

The use of a Nevirapine Impurity B reference standard is crucial for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), to ensure they are accurate, precise, and linear for the quantification of this impurity. The following tables summarize typical validation parameters obtained from various studies.

Table 1: Linearity Data for Nevirapine Impurity B

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 0.15 - 0.45% (w/w of nevirapine) | > 0.999 |

| Not specified | 0.998 |

Data synthesized from multiple sources indicating typical performance.

Table 2: Accuracy (Recovery) Data for Nevirapine Impurity B

| Spiked Level | Mean Recovery (%) |

| 50% | 98.5 - 101.2 |

| 100% | 99.0 - 102.0 |

| 150% | 98.8 - 101.5 |

Represents typical recovery data from spiked placebo samples.[7]

Table 3: Precision Data for Nevirapine Impurity B

| Precision Type | Parameter | Value |

| Repeatability | % RSD | ≤ 2.0% |

| Intermediate Precision | % RSD | ≤ 3.0% |

% RSD (Relative Standard Deviation) values are indicative of typical method performance.

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Value (µg/mL) |

| LOD | 0.03 |

| LOQ | 0.1 |

These values can vary depending on the specific analytical method and instrumentation.[2][8]

Experimental Protocols

Protocol for Determination of Nevirapine Impurity B by RP-HPLC

This protocol is a representative method for the quantification of Nevirapine Impurity B in a nevirapine drug substance.

4.1.1. Materials and Reagents

-

Nevirapine Impurity B Reference Standard

-

Nevirapine API

-

Acetonitrile (HPLC grade)

-

Sodium Perchlorate

-

Perchloric Acid

-

Water (HPLC grade)

-

0.45 µm membrane filter

4.1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | Kromosil C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase | Acetonitrile : Sodium Perchlorate Buffer (pH 4.8) (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

4.1.3. Preparation of Solutions

-

Sodium Perchlorate Buffer (pH 4.8): Prepare a suitable concentration of sodium perchlorate in water and adjust the pH to 4.8 with perchloric acid.

-

Mobile Phase: Mix acetonitrile and the sodium perchlorate buffer in a 20:80 ratio. Filter through a 0.45 µm membrane filter and degas.

-

Reference Standard Solution (Impurity B): Accurately weigh and dissolve a suitable amount of Nevirapine Impurity B reference standard in acetonitrile to obtain a known concentration (e.g., 200 µg/mL).[8]

-

Sample Solution (Nevirapine API): Accurately weigh about 50 mg of the nevirapine API and dissolve in 100 mL of acetonitrile to get a concentration of 500 µg/mL.

4.1.4. System Suitability

Inject the reference standard solution and ensure the system suitability parameters (e.g., tailing factor, theoretical plates) are within the acceptable limits as per internal or pharmacopoeial requirements.

4.1.5. Analysis

Inject the sample solution into the chromatograph, record the chromatogram, and measure the peak area for Nevirapine Impurity B.

4.1.6. Calculation

Calculate the percentage of Nevirapine Impurity B in the nevirapine API using the following formula:

% Impurity B = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100

Where:

-

Area_impurity is the peak area of Impurity B in the sample chromatogram.

-

Area_standard is the peak area of Impurity B in the standard chromatogram.

-

Conc_standard is the concentration of the Impurity B reference standard solution.

-